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Compound of Interest

Compound Name: DAA-1106

Cat. No.: B1669734

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent second-
generation radioligands, DAA-1106 and FEPPA, for Positron Emission Tomography (PET)
imaging of the 18 kDa translocator protein (TSPO). TSPO is a key biomarker of
neuroinflammation, making these tracers invaluable tools in neuroscience research and drug
development for neurodegenerative and psychiatric disorders.

Introduction

The translocator protein (TSPO), located on the outer mitochondrial membrane, is upregulated
in activated microglia and astrocytes, making it a sensitive marker for neuroinflammatory
processes.[1] PET imaging with TSPO-specific radioligands allows for the in vivo quantification
and monitoring of these processes. DAA-1106 and FEPPA are two widely used second-
generation TSPO radiotracers designed to overcome the limitations of the first-generation
ligand, [*1C]PK11195, such as high non-specific binding and a low signal-to-noise ratio.[1][2]
This guide presents a detailed comparison of their performance based on available
experimental data.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of DAA-1106 and FEPPA,
providing a clear comparison of their binding affinities and pharmacokinetic properties.
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Table 1: In Vitro Binding Affinity (Ki) for TSPO

- . Binding Affinity (Ki
Radioligand Species . Notes
in nM)

Rat Brain ) o
DAA-1106 ] ] 0.043[3][4] High affinity.
Mitochondria

Monkey Brain

0.188[3][4 High affinity.
Mitochondria 131141 J Y
[*®FJFEDAA1106* Rat Brain Slices 0.078[5] High affinity.
Human Platelets High affinity in High-
FEPPA 0.5+ 0.1[6] T
(HAB) Affinity Binders.
Human Platelets Mixed affinity in
0.6 £ 0.1 and 37 * 5[6] _ .
(MAB) Mixed-Affinity Binders.
Human Platelets Lower affinity in Low-
37 + 5[6] o
(LAB) Affinity Binders.
In vitro competition )
~0.07[7] High potency.

assay

*Note: [*®F]JFEDAA1106 is a fluorinated derivative of DAA-1106. Data on the direct Ki of
[**C]DAA-1106 in human brain tissue with respect to the rs6971 polymorphism is less
consistently reported in a comparable format to FEPPA. However, it is known to be affected by
this polymorphism.

Table 2: Pharmacokinetic Properties
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Property

DAA-1106 ([**C]DAA1106)

FEPPA ([*®F]FEPPA)

Radiolabel

Carbon-11 (11C)

Fluorine-18 (18F)

Half-life of Radioisotope

20.4 minutes

109.8 minutes

Brain Uptake

High, approximately 4 times
higher than [1*C]PK11195 in

monkey occipital cortex.[8]

Good and rapid brain

penetration.[7]

Metabolism

Rapidly metabolized in plasma,
but only the parent compound

is detected in brain tissue.[4]

Rapidly metabolized in plasma
(~80% metabolites after 30
mins). Less metabolism in the
brain.[7][9]

Specific Binding

Estimated to be around 80% of
total binding.[8][10]

A large proportion of brain
uptake is mediated by TSPO
binding.[7]

Influence of rs6971

Polymorphism

Binding affinity is affected.

Binding affinity is significantly
affected, leading to three
distinct binding groups (HAB,
MAB, LAB).[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of

findings.

In Vitro Binding Assays
Objective: To determine the binding affinity (Ki) of the ligands for TSPO.

General Protocol:

o Tissue/Cell Preparation: Mitochondrial fractions are prepared from brain tissue (e.g., rat

brain) or human platelets are used from individuals genotyped for the rs6971 polymorphism.

[6]011]

e Radioligand: A tritiated high-affinity TSPO ligand, such as [BH]PK11195, is used.[6]
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Competition Assay: A fixed concentration of the radioligand is incubated with the tissue/cell
preparation in the presence of varying concentrations of the unlabeled test compound (DAA-
1106 or FEPPA).

Incubation: The mixture is incubated to allow binding to reach equilibrium.

Separation of Bound and Free Ligand: The bound radioligand is separated from the free
radioligand, typically by rapid filtration.

Quantification: The amount of radioactivity bound to the filters is measured using a
scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined. The Ki value is then calculated using the
Cheng-Prusoff equation.[5]

In Vivo PET Imaging

Objective: To quantify the distribution and density of TSPO in the brain in vivo.
Protocol for [*8F]JFEPPA PET Imaging in Humans:

Subject Selection: Participants are recruited and genotyped for the rs6971 TSPO
polymorphism to classify them as high-affinity binders (HABs), mixed-affinity binders (MABS),
or low-affinity binders (LABs).[12]

Radiotracer Administration: A bolus injection of [*8F]FEPPA (e.g., ~177.77 + 21.43 MBq) is
administered intravenously.[12]

PET Scan Acquisition: A dynamic PET scan is acquired for a duration of, for example, 125
minutes using a high-resolution PET scanner.[12]

Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to
measure the concentration of the radiotracer in plasma and to determine the fraction of
unmetabolized parent compound.[7]

Image Reconstruction and Analysis: The PET data is reconstructed into multiple time frames.
[12] Kinetic modeling, typically a two-tissue compartment model, is applied to the time-
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activity curves from different brain regions of interest using the arterial input function to
estimate the total distribution volume (VT), which is an index of TSPO binding.[7][12][13]

Protocol for [**C]DAA1106 PET Imaging in Humans:

e Subject Selection: Similar to FEPPA studies, subject screening is performed.

o Radiotracer Administration: An intravenous injection of [11C]DAA1106 is administered.
e PET Scan Acquisition: Dynamic PET scans are performed.

 Arterial Blood Sampling: Arterial blood is sampled to obtain the plasma input function.

e Image Analysis: Quantitative analysis is performed using a two-tissue compartment model to
estimate binding potential (BP) or distribution volume (DV).[14][15]
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Discussion and Conclusion

Both DAA-1106 and FEPPA represent significant advancements over first-generation TSPO
radiotracers, offering higher binding affinity and improved signal-to-noise ratios.

DAA-1106, typically labeled with Carbon-11, exhibits very high affinity for TSPO. Its rapid
metabolism in the periphery to metabolites that do not cross the blood-brain barrier simplifies
kinetic modeling, as the brain signal is attributable to the parent compound.[4] The shorter half-
life of 11C requires an on-site cyclotron, which can be a logistical limitation.

FEPPA, labeled with Fluorine-18, has the advantage of a longer half-life, allowing for longer
scan times, centralized production, and distribution to facilities without a cyclotron. It also
demonstrates high affinity for TSPO.[7] However, the binding of FEPPA is significantly
influenced by the rs6971 polymorphism, necessitating genotyping of subjects to correctly
interpret the PET signal.[6] This genetic variation divides the population into three groups with
markedly different binding affinities, which must be accounted for in data analysis.

Choice of Radioligand:

The selection between DAA-1106 and FEPPA will depend on the specific research question,
available facilities, and study design.

o For studies where a cyclotron is readily available and the shorter scan time is advantageous,
[1C]DAA-1106 is an excellent choice due to its high affinity and favorable metabolic profile in
the brain.

» For multi-center trials or facilities without a cyclotron, the longer half-life of [28F]FEPPA offers
significant logistical benefits. However, researchers must be prepared to perform genotyping
and account for the variability in binding affinity in their analysis.

In conclusion, both DAA-1106 and FEPPA are powerful tools for the in vivo investigation of
neuroinflammation. A thorough understanding of their respective properties, as outlined in this
guide, is essential for designing robust PET imaging studies and accurately interpreting their
results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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